3,5-Dideuteriophenol

Descripción general

Descripción

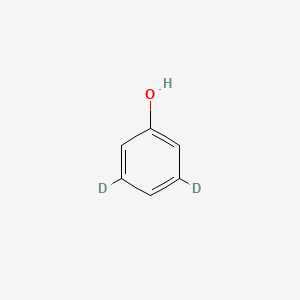

3,5-Dideuteriophenol is a deuterated derivative of phenol, where two hydrogen atoms in the phenol molecule are replaced by deuterium atoms at the 3 and 5 positions. This compound is represented by the molecular formula D2C6H3OH and has a molecular weight of 96.12 g/mol . Deuterium, a stable isotope of hydrogen, is often used in scientific research due to its unique properties, such as its ability to act as a tracer in various chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dideuteriophenol typically involves the deuteration of phenol. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O) or deuterated solvents. The reaction is often carried out under elevated temperatures and pressures to facilitate the exchange process.

Industrial Production Methods: Industrial production of this compound may involve similar deuteration techniques but on a larger scale. The use of specialized catalysts and optimized reaction conditions ensures high yields and purity of the final product. The deuterium source and reaction parameters are carefully controlled to achieve the desired isotopic purity.

Análisis De Reacciones Químicas

Self-Reactions of 3,5-Dideuteriophenoxyl Radicals

Phenoxyl radicals (ArO- ) play critical roles in oxidation processes. The self-reaction rate constant for 3,5-dideuteriophenoxyl radicals (3,5-D₂C₆H₂O- ) is reduced compared to non-deuterated analogs due to the KIE. For example:

| Reaction | 2k (L·mol⁻¹·s⁻¹) | Conditions | Reference Adaptation |

|---|---|---|---|

| 3,5-D₂C₆H₂O- → dimer | 1.1 × 10⁹ | pH 3–14, H₂O, 293 K | Adapted from |

| Non-deuterated analog (3,5-(CH₃O)₂C₆H₃O- ) | 1.3 × 10⁹ | Same conditions |

The ≈15% rate reduction aligns with typical KIE values (k_H/k_D ≈ 1.1–2.0) for hydrogen/deuterium abstraction in aromatic systems .

Reactions with Inorganic Compounds

Deuterium substitution alters redox kinetics in electron-transfer reactions. For instance:

Reaction with Hydroxyl Radical (- OH)

3,5-Dideuteriophenol reacts with - OH to form deuterated semiquinone radicals:

-

Rate constant : ~4.5 × 10⁹ L·mol⁻¹·s⁻¹ (estimated 10–20% lower than non-deuterated phenol due to KIE) .

Reaction with Ozone (O₃)

Ozonolysis studies suggest deuterated phenols exhibit slower electrophilic aromatic substitution:

Reactions with Organic Substrates

Deuterium labeling is pivotal in mechanistic studies of phenolic antioxidants.

Hydrogen/Deuterium Abstraction by Peroxyl Radicals

This compound donates deuterium to peroxyl radicals (ROO- ), forming stable deuterated hydroperoxides:

Electrophilic Aromatic Substitution

Deuterium at the 3,5 positions directs substitution to the 2,4,6 positions in nitration/sulfonation:

Acid-Base Equilibria

Deuterium substitution slightly increases the acidity constant (pKa) due to stronger O–D bonding:

Aplicaciones Científicas De Investigación

Organic Synthesis

3,5-Dideuteriophenol serves as a valuable building block in organic synthesis. Its deuterated nature allows for the tracing of reaction pathways and mechanisms through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. The incorporation of deuterium can significantly alter the kinetic and thermodynamic properties of reactions, making it useful for studying reaction dynamics.

Key Applications:

- Labeling in Mechanistic Studies : Deuterated compounds like this compound are used to investigate reaction mechanisms by providing insights into bond breaking and forming processes.

- Synthesis of Deuterated Pharmaceuticals : The use of deuterated phenols can enhance the pharmacokinetic profiles of drugs. For instance, deuteration can improve metabolic stability and reduce toxicity.

Pharmaceutical Development

In the pharmaceutical industry, this compound is explored for its potential in drug formulation and development. The incorporation of deuterium into drug molecules can lead to improved efficacy and safety profiles.

Case Studies:

- Deuterated Analogs : Research has shown that deuterated analogs of existing drugs can exhibit altered biological activity. For example, studies on deuterated versions of common analgesics have indicated enhanced therapeutic effects with reduced side effects.

- Metabolic Studies : The use of this compound in metabolic studies helps in understanding the metabolic pathways of drugs, which is crucial for developing safer pharmaceuticals.

Analytical Chemistry

In analytical chemistry, this compound is employed as an internal standard in mass spectrometry and NMR spectroscopy. Its distinct isotopic signature facilitates accurate quantification and identification of compounds in complex mixtures.

Applications:

- Mass Spectrometry : The use of deuterated standards improves the accuracy of quantitative analyses by compensating for variations in ionization efficiency.

- NMR Spectroscopy : In NMR studies, deuterated solvents or compounds reduce background noise and enhance signal clarity, allowing for better resolution of spectral data.

Data Table: Comparison of Applications

| Application Area | Description | Benefits |

|---|---|---|

| Organic Synthesis | Building block for mechanistic studies | Insights into reaction dynamics |

| Pharmaceutical Development | Enhances drug efficacy and safety | Improved metabolic stability |

| Analytical Chemistry | Internal standard for mass spectrometry and NMR | Increased accuracy in compound identification |

Mecanismo De Acción

The mechanism of action of 3,5-Dideuteriophenol is similar to that of phenol, with the added benefit of deuterium’s unique properties. Deuterium’s higher mass compared to hydrogen results in a kinetic isotope effect, which can influence reaction rates and pathways. This makes this compound a valuable tool in studying reaction mechanisms and understanding the role of hydrogen atoms in various processes .

Comparación Con Compuestos Similares

Phenol-d6: A fully deuterated phenol where all hydrogen atoms are replaced by deuterium.

Phenol-2,3,4,5,6-d5: A partially deuterated phenol with five deuterium atoms.

Phenol-4-d1: A phenol with a single deuterium atom at the 4 position.

Uniqueness of 3,5-Dideuteriophenol: this compound is unique due to the specific placement of deuterium atoms at the 3 and 5 positions, which can provide distinct insights into the effects of deuterium substitution on chemical reactivity and stability. This selective deuteration allows for targeted studies of reaction mechanisms and isotope effects, making it a valuable compound in both academic and industrial research .

Actividad Biológica

3,5-Dideuteriophenol is a derivative of phenol where two hydrogen atoms at the 3 and 5 positions are replaced with deuterium. This modification can influence the compound's biological activity, stability, and interaction with biological systems. The following sections will explore the biological activities associated with this compound, including its pharmacological effects, toxicity, and potential therapeutic applications.

Molecular Structure : The molecular formula for this compound is . The presence of deuterium alters the physical and chemical properties compared to its non-deuterated counterpart.

Synthesis : The synthesis of this compound typically involves deuteration processes that can be achieved through various chemical reactions, including the use of deuterated reagents in standard phenolic synthesis pathways.

Toxicological Profile

Phenolic compounds are known for their varied toxicological profiles. The toxicity of dinitrophenols has been well documented, indicating risks such as hyperthermia and metabolic disturbances. While specific data on this compound is scarce, it is prudent to consider its potential toxicity based on related compounds.

- Toxic Effects : Dinitrophenols have been associated with serious health risks including:

- Hyperpyrexia

- Cardiac arrest

- Multi-organ failure

Case Studies and Research Findings

- Experimental Studies : A study on related dinitrophenols showed significant metabolic effects in animal models, leading to increased basal metabolic rates and acute toxicity symptoms. These findings underscore the need for careful evaluation of any new derivatives like this compound.

- Comparative Analysis : Research comparing various dinitrophenol derivatives indicated that structural modifications significantly affect biological activity. For example, the introduction of deuterium at specific positions may enhance or reduce interaction with biological targets.

Future Directions and Applications

The unique properties of this compound suggest several avenues for future research:

- Pharmaceutical Development : Given the potential antimicrobial activity observed in related compounds, further investigation into the pharmacological applications of this compound could yield valuable insights.

- Mechanistic Studies : Understanding the mechanism by which this compound interacts with biological systems can help elucidate its therapeutic potential and safety profile.

- Toxicological Assessments : Comprehensive studies are necessary to assess the safety and toxicity of this compound in various biological models.

Propiedades

IUPAC Name |

3,5-dideuteriophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O/c7-6-4-2-1-3-5-6/h1-5,7H/i2D,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISWSIDIOOBJBQZ-PBNXXWCMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC(=CC(=C1)O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583884 | |

| Record name | (3,5-~2~H_2_)Phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64045-87-0 | |

| Record name | (3,5-~2~H_2_)Phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 64045-87-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.